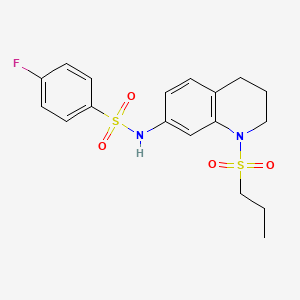

4-氟-N-(1-(丙磺酰基)-1,2,3,4-四氢喹啉-7-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-fluoro-N-arylsulfonamides are a class of fluorinating reagents suitable for radical fluorination under mild conditions . They have been used in the synthesis of various organic compounds .

Molecular Structure Analysis

The molecular structure of N-fluoro-N-arylsulfonamides generally consists of a sulfonamide group (SO2NH2) attached to an aromatic ring, with a fluorine atom also attached to the aromatic ring .

Chemical Reactions Analysis

N-fluoro-N-arylsulfonamides are used as fluorinating agents in radical fluorination reactions . They can participate in various chemical reactions to introduce a fluorine atom into organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of N-fluoro-N-arylsulfonamides can vary depending on the specific compound. For example, 4-Fluoro-N-phenylbenzenesulfonamide has a molecular weight of 251.28 g/mol and a topological polar surface area of 54.6 Ų .

科学研究应用

Medicinal Chemistry

Sulfonamides, which include the compound , are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . The sulfonamide group is resistant to hydrolysis while being transition-state mimetics of the peptide bond, which has endeared them to medicinal chemists over the years .

Organic Synthesis

The sulfonamide motif has various applications in organic synthesis . It can serve as an activating group, protecting group, leaving group, and as a molecular scaffold . This versatility makes it a valuable tool in the synthesis of a wide range of organic compounds .

Radiopharmaceutical Chemistry

The compound can be used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu (I)-mediated click chemistry . This technique is reliable, robust, and efficient for radiolabeling these biopolymers with the short-lived positron emitter 18F .

Bioconjugation

The compound can be used in bioconjugation, a process that involves joining two biomolecules together . This is particularly useful in the development of drugs and in the study of biological systems .

Labeling of Biopolymers

The compound can be used to label a variety of biopolymers, including peptides, proteins, and oligonucleotides . This is important in many areas of research, including drug development and molecular biology .

Lithium-Ion Batteries

Sulfonamides, including the compound , have been studied for their potential use in lithium-ion batteries . They can contribute to the formation of a solid electrolyte interphase, which is crucial for the performance of these batteries .

作用机制

未来方向

The use of N-fluoro-N-arylsulfonamides as fluorinating agents in radical fluorination reactions is a promising area of research in organic chemistry . Future research may focus on developing new synthetic methods using these reagents, as well as exploring their potential applications in the synthesis of fluorinated organic compounds .

属性

IUPAC Name |

4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-5-8-16(13-18(14)21)20-27(24,25)17-9-6-15(19)7-10-17/h5-10,13,20H,2-4,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHSMPOWCKDANG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2913857.png)

![3,5-dichloro-N-(2-propynyl)-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2913864.png)

![methyl 2-[(2Z)-2-amino-2-[(phenylformamido)imino]ethoxy]benzoate](/img/structure/B2913869.png)